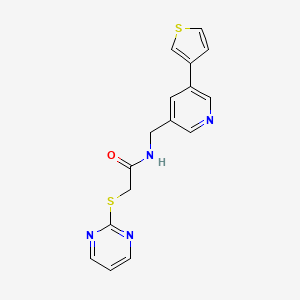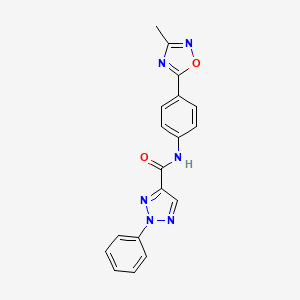![molecular formula C27H27ClN2O5S B2502064 N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 847410-70-2](/img/structure/B2502064.png)
N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound of interest, involves a C-C coupling methodology using Pd(0) catalysts and aryl boronic pinacol ester/acids . This process allows for the introduction of various aryl groups into the benzo[d]thiazole framework. The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which also share a similar core structure, is achieved through a sequence of reactions starting with 2-aminobenzothiazole, followed by chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . These methods provide a foundation for the synthesis of complex molecules like N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide.
Molecular Structure Analysis
The molecular structure of the related compounds features a benzo[d]thiazole ring system, which is a common scaffold in medicinal chemistry due to its bioactive properties . The presence of the acetamide group is a key structural motif that is likely to be present in the compound of interest, contributing to its potential biological activities. The molecular docking studies mentioned in the first paper suggest that the acetamide derivatives bind to the non-metallic active site of the urease enzyme, indicating that the molecular structure of these compounds is critical for their biological function .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the related compounds suggest that the compound of interest may also undergo similar reactions. The C-C coupling and the subsequent reactions with chloroacetylchloride and hydrazine hydrate indicate a potential for diverse chemical reactivity . These reactions are likely to influence the chemical behavior of the compound of interest, particularly in the context of its biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide are not detailed in the provided papers, the properties of related compounds can offer some insights. The synthesized compounds in both papers were characterized by elemental analyses and various spectroscopic techniques, which would be applicable to the compound of interest as well . The antibacterial activity of the compounds suggests that they have the necessary stability and reactivity to interact with biological targets, which could also be expected for the compound of interest.
Biological Activities and Case Studies
The related compounds have been evaluated for various biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition activities . Notably, the compounds displayed significant activity for urease inhibition, with some being more active than the standard used in the study . The antibacterial activity was broad-spectrum against both Gram-positive and Gram-negative bacteria . These findings suggest that N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide may also exhibit similar biological activities, given its structural similarities. However, specific case studies on this compound would be required to confirm its activities.
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and structural characterization of various benzothiazepine derivatives, indicating a keen interest in exploring the chemical space around this scaffold. For example, Nguyen et al. (2018) detailed the synthesis of a new benzothiazepine derivative, employing techniques such as IR, 1H-NMR, 13C-NMR, and HR-MS for structural determination, highlighting the methodological advancements in creating and identifying complex organic compounds Nguyen, Bui, & Nguyen, 2018.
Antimicrobial Activity
Some studies have evaluated the antimicrobial properties of benzothiazepine derivatives. Tailor et al. (2014) synthesized substituted dibenzo[b,f][1,4]thiazepines and assessed their antibacterial efficacy against gram-positive and gram-negative bacteria, finding significant antimicrobial activity. This research underscores the potential of benzothiazepine derivatives in developing new antibacterial agents Tailor, Patel, & Malik, 2014.
Antitumor Activity
The antitumor potential of benzothiazepine derivatives has also been a subject of investigation. Yurttaş et al. (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their in vitro antitumor activity against various human tumor cell lines, identifying compounds with considerable anticancer activity Yurttaş, Tay, & Demirayak, 2015.
Photovoltaic and Quantum Mechanical Studies
Research by Mary et al. (2020) on benzothiazolinone acetamide analogs delved into spectroscopic and quantum mechanical studies to assess their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their findings indicated good light harvesting efficiency and free energy of electron injection, suggesting these compounds could be useful in photovoltaic applications Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020.
Molecular Docking Studies
In the realm of computational chemistry, studies on benzothiazepine derivatives have utilized molecular docking to understand the binding interactions with biological targets. Mary et al. (2020) also conducted molecular docking to explore the interactions of synthesized ligands with the Cyclooxygenase 1 (COX1) enzyme, providing insights into the potential therapeutic applications of these compounds Mary et al., 2020.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2O5S/c1-33-21-12-18(13-22(34-2)27(21)35-3)24-14-26(32)30(20-10-6-7-11-23(20)36-24)16-25(31)29-15-17-8-4-5-9-19(17)28/h4-13,24H,14-16H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHDVJBNWWPDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)
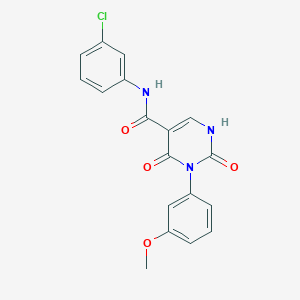
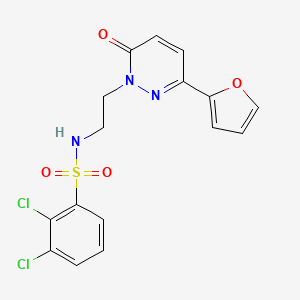
![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)
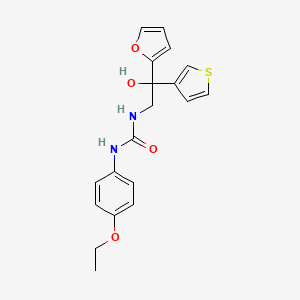
![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)
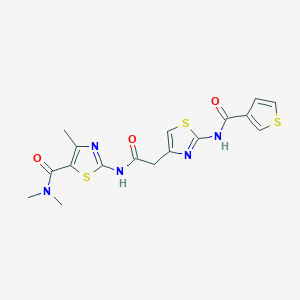
![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501999.png)
![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2502001.png)
